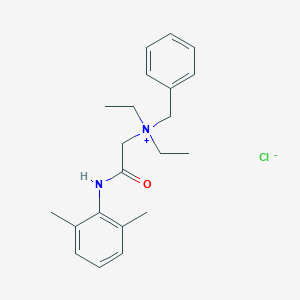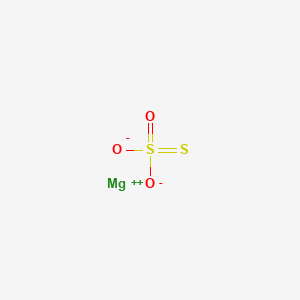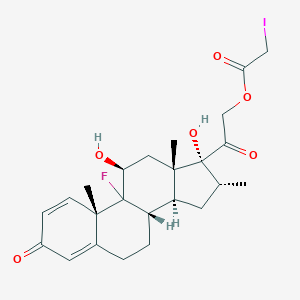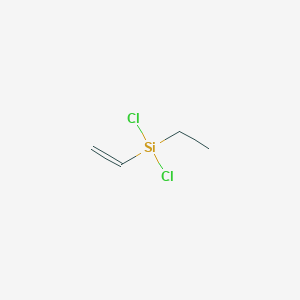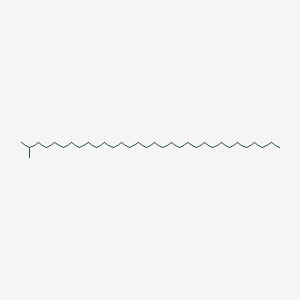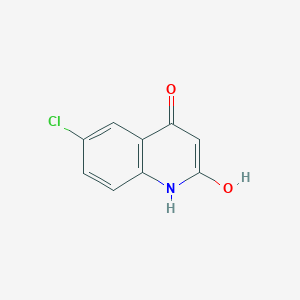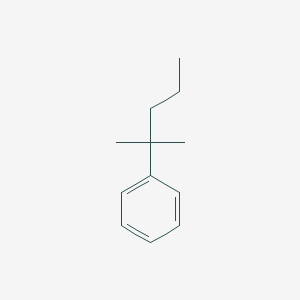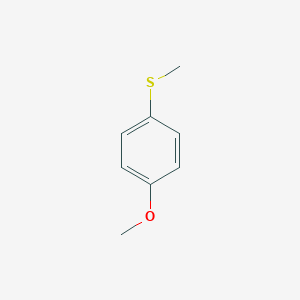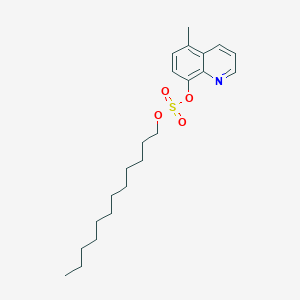
Dodecyl 5-methyl-8-quinolyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 5-methyl-8-quinolyl sulphate, also known as MQDS, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can interact with biological membranes and proteins, making it an excellent tool for studying various biological processes.
Wirkmechanismus
Dodecyl 5-methyl-8-quinolyl sulphate interacts with biological membranes and proteins through electrostatic interactions. Its cationic nature allows it to bind to negatively charged molecules, altering their properties and functions. Dodecyl 5-methyl-8-quinolyl sulphate can also induce changes in membrane fluidity, which can affect the activity of membrane-associated proteins.
Biochemical and Physiological Effects:
Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have various biochemical and physiological effects. It can induce changes in membrane fluidity, alter protein conformation and activity, and affect cell signaling pathways. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have antimicrobial properties, making it a potential candidate for developing new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecyl 5-methyl-8-quinolyl sulphate has several advantages for lab experiments. It is a versatile compound that can be used in various research studies, and its cationic nature allows it to interact with biological membranes and proteins. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate is easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Dodecyl 5-methyl-8-quinolyl sulphate in lab experiments. Its cationic nature can cause nonspecific interactions with biological molecules, making it difficult to interpret experimental results. Additionally, its effects on biological systems can be complex and difficult to predict.
Zukünftige Richtungen
There are several future directions for research on Dodecyl 5-methyl-8-quinolyl sulphate. One area of interest is the development of new drug delivery systems that can target specific tissues or cells. Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have potential in this area, and further research could lead to the development of new therapies for various diseases. Additionally, research on the antimicrobial properties of Dodecyl 5-methyl-8-quinolyl sulphate could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Finally, further studies on the interactions of Dodecyl 5-methyl-8-quinolyl sulphate with biological membranes and proteins could lead to a better understanding of the mechanisms underlying various biological processes.
Synthesemethoden
Dodecyl 5-methyl-8-quinolyl sulphate can be synthesized by reacting 5-methyl-8-quinolyl sulphate with dodecylamine in the presence of a catalyst. The reaction yields a white crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Dodecyl 5-methyl-8-quinolyl sulphate has been used in various scientific research studies, including membrane biophysics, protein structure, and function, as well as drug delivery systems. Its cationic nature allows it to interact with negatively charged biological membranes and proteins, altering their properties and functions. Dodecyl 5-methyl-8-quinolyl sulphate has been used to study the effects of lipid composition on membrane properties, as well as the interaction of proteins with membranes. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate has been used to develop drug delivery systems that can target specific tissues or cells.
Eigenschaften
CAS-Nummer |
1696-81-7 |
|---|---|
Produktname |
Dodecyl 5-methyl-8-quinolyl sulphate |
Molekularformel |
C22H33NO4S |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
dodecyl (5-methylquinolin-8-yl) sulfate |
InChI |
InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3 |
InChI-Schlüssel |
NJSZNNCKAINTGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Andere CAS-Nummern |
1696-81-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



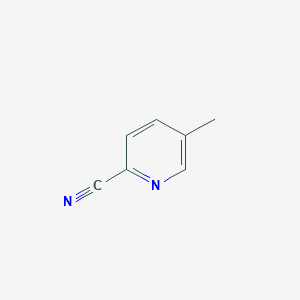
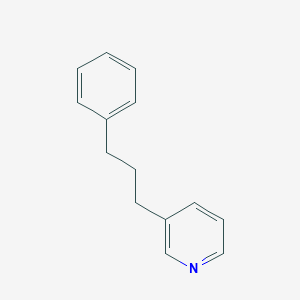
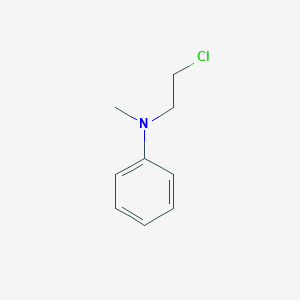
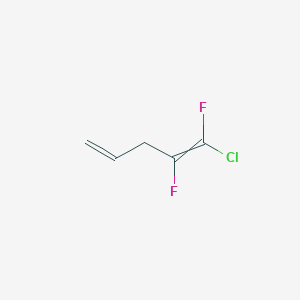
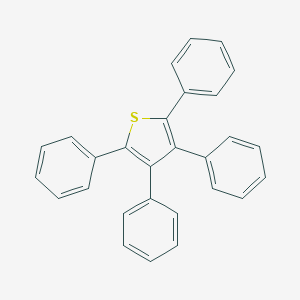
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
